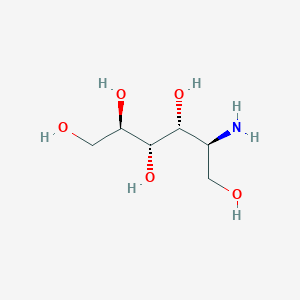

2-Amino-2-deoxy-D-glucitol

Description

Contextual Significance in Aminosugar and Sugar Alcohol Chemistry

The significance of 2-amino-2-deoxy-D-glucitol is rooted in its dual chemical nature, bridging aminosugar and sugar alcohol chemistry. Aminosugars are fundamental components of a wide array of biologically important macromolecules, including bacterial cell walls and the chitin (B13524) that forms the exoskeletons of arthropods and cell walls of fungi. researchgate.net The hexosamine biosynthetic pathway (HBP) is the metabolic route responsible for producing these essential sugars. frontiersin.orgresearchwithrutgers.com

This compound's structure is directly related to D-glucosamine (an aminosugar) and D-glucitol (a sugar alcohol). Sugar alcohols, or polyols, like D-glucitol (sorbitol), are produced by the reduction of sugars; in this case, D-glucitol is derived from D-glucose. wikipedia.orgnih.gov They are widely used in various industries and serve as key intermediates in chemical synthesis. researchgate.netglycoforum.gr.jp The presence of the amino group on the glucitol backbone gives this compound unique reactivity compared to its parent sugar alcohol. This makes it a valuable synthetic intermediate. For instance, it is used in the generation of more complex structures like isomaltamine, a disaccharide alcohol derivative, which can be further modified to create non-ionic, biodegradable detergents. academie-sciences.fr

The phosphorylated derivative, this compound-6-phosphate (ADGP), holds particular importance in biochemical research. ontosight.ai It acts as an analogue of glucosamine-6-phosphate, the product of the enzyme glucosamine-6-phosphate synthase (GlmS). researchgate.netscienceopen.com By mimicking the natural substrate, ADGP can inhibit this enzyme, thereby blocking the entire hexosamine pathway. researchgate.netsci-hub.se This inhibitory action has made ADGP and its N-alkyl derivatives subjects of study for their potential as antifungal agents. researchgate.netnih.gov The research in this area focuses on modifying the lipophilicity of the molecule to enhance its ability to penetrate fungal cell membranes. researchgate.netsci-hub.senih.gov

Historical Perspectives in Hexosamine and Glucitol Derivative Research

The study of this compound is situated within the broader historical context of carbohydrate chemistry, specifically the research on hexosamines and glucitol derivatives. The field of hexosamine research gained momentum as scientists began to uncover the structure and function of complex carbohydrates in biological systems. Hexosamines were identified as critical structural components of glycosaminoglycans, glycoproteins, and bacterial cell walls. taylorandfrancis.com A pivotal discovery was the elucidation of the hexosamine biosynthetic pathway, which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key precursor for glycosylation reactions. researchwithrutgers.comumich.edu The first and rate-limiting enzyme in this pathway, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), or GlmS, became a logical target for therapeutic intervention, particularly for antimicrobial drugs. frontiersin.orgumich.edu

This led to a search for inhibitors of GlmS, and compounds like this compound-6-phosphate (ADGP) and its mannose epimer were synthesized and identified as potent inhibitors. researchgate.netscienceopen.com Early work focused on synthesizing these inhibitors and their analogues to understand the structure-activity relationship and improve their efficacy. sci-hub.setandfonline.com Researchers have explored creating various derivatives, including N-acyl and ester forms, to create "pro-drugs" that could be more easily transported into microbial cells before being converted to the active inhibitor. nih.gov

Simultaneously, research on sugar alcohols like D-glucitol (sorbitol) has a long history. wikipedia.org Initially valued for its physical properties, D-glucitol became a key starting material in organic synthesis. researchgate.netglycoforum.gr.jp The ability to convert D-glucose into D-glucitol via hydrogenation is a large-scale industrial process. glycoforum.gr.jp The chemical modification of glucitol to create derivatives with specific functionalities has been a continuous area of research, leading to a wide range of applications. ontosight.ai The synthesis of this compound represents a convergence of these two research streams, applying the principles of aminosugar synthesis to a sugar alcohol backbone to create a molecule with unique potential in biochemical and medicinal chemistry research. academie-sciences.frresearchgate.net

Structure

3D Structure

Properties

CAS No. |

14307-03-0 |

|---|---|

Molecular Formula |

C6H15NO5 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-5-aminohexane-1,2,3,4,6-pentol |

InChI |

InChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 |

InChI Key |

FQORWEQXRQVPBZ-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(CO)O)O)O)N)O |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)N)O |

Synonyms |

2-amino-2-deoxy-D-glucitol 2-amino-2-deoxyglucitol glucosaminitol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Stereoselective Synthesis of 2-Amino-2-deoxy-D-glucitol Core Structures

The creation of the this compound backbone with precise stereochemistry is fundamental. Methodologies often leverage the chiral pool of carbohydrates to ensure the correct configuration at each stereocenter.

A primary and straightforward method for synthesizing this compound involves the reduction of the aldehyde group of D-glucosamine. This approach preserves the stereochemistry of the parent aminosugar.

A common laboratory-scale method involves the use of reducing agents like sodium borohydride (B1222165). More advanced catalytic systems have also been developed for this transformation. For instance, the hydrogenation of D-glucosamine hydrochloride has been successfully achieved using a Ruthenium-on-carbon (Ru/C) catalyst. acs.org This reaction can be performed in multiphase systems, such as a mixture of water, tetrahydrofuran (B95107) (THF), and isooctane, which facilitates catalyst recovery and reuse. At temperatures around 110 °C and a hydrogen pressure of 40 bar, D-glucosamine hydrochloride can be quantitatively converted to this compound hydrochloride (also known as 2-aminosorbitol hydrochloride) with high yield (>99%). acs.org

Another related strategy is reductive amination, which has been used to synthesize N-alkyl derivatives of aminosugars that can then be reduced to the corresponding N-alkylated 2-Amino-2-deoxy-D-glucitols. researchgate.netacs.org For example, reductive alkylation of per-O-acetyl-D-glucosamine with an appropriate aldehyde, followed by reduction of the resulting imine with reagents like sodium cyanoborohydride, provides N-monoalkylated products. researchgate.net

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to create complex molecules. While specific chemoenzymatic routes directly to the this compound core are not extensively documented in isolation, the principles are well-established in the synthesis of related polyhydroxylated compounds and derivatives. mdpi.comub.edu

Enzymes such as aldolases and oxidases are instrumental in these strategies. ub.eduresearchgate.net For example, pyranose 2-oxidase can be used for the regioselective oxidation of sugars to produce keto-sugars, which are versatile intermediates. researchgate.net A general chemoenzymatic approach could involve the enzymatic synthesis of a key intermediate, such as a modified aminosugar, followed by chemical reduction. This is exemplified in the synthesis of the epimer, 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP), which involves chemoenzymatic phosphorylation of 2-amino-2-deoxy-D-mannose prior to a chemical reduction step with sodium borohydride. nih.gov Such strategies highlight the potential for developing efficient and highly selective routes to this compound and its derivatives.

Synthesis of Phosphorylated Derivatives: this compound-6-phosphate (ADGP)

The phosphorylated derivative, this compound-6-phosphate (ADGP), is a significant compound, known primarily as a potent inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govbibliotekanauki.pl

The most direct and widely cited synthesis of ADGP starts from D-glucosamine-6-phosphate (GlcN-6-P). nih.govsci-hub.se The method involves the straightforward reduction of the anomeric carbon of GlcN-6-P.

The standard procedure utilizes sodium borohydride (NaBH₄) in an aqueous solution to reduce the cyclic hemiacetal form of GlcN-6-P to the corresponding open-chain alditol. nih.gov This reaction is efficient and maintains the stereochemical integrity of the starting material, yielding ADGP, which is considered a structural mimic of the cis-enamine intermediate in the GlcN-6-P synthase reaction. nih.govpsu.edu

Table 1: Standard Synthesis of ADGP

| Starting Material | Reagent | Product | Reference(s) |

|---|

Alternative pathways to ADGP and its analogues have been explored to allow for greater structural diversity. One approach involves modifying the precursor before the reduction step. For instance, N-acyl derivatives of ADGP can be synthesized by first acylating D-glucosamine-6-phosphate and then selectively reducing the aldehyde group. sci-hub.se

More distinct alternative routes have been devised for creating analogues of ADGP, which could be adapted for ADGP itself. A notable example is the synthesis of aromatic analogues of ADGP. scienceopen.comresearchgate.netscielo.br This strategy moves away from carbohydrate precursors entirely. The synthesis can start from a protected serine derivative, which is then elaborated through a series of chemical transformations, including Mitsunobu reactions and phosphorylation, to build the final structure containing a phenyl ring as a backbone. researchgate.net This highlights the use of non-carbohydrate starting materials to access complex sugar mimetics.

Rational Design and Synthesis of Advanced this compound Analogues and Derivatives

The rational design of ADGP analogues has been a major focus of research, driven by the goal of improving properties such as cell permeability and biological activity. scielo.brresearchgate.net While ADGP is a potent enzyme inhibitor, its high polarity, due to the charged phosphate (B84403) and amino groups, limits its ability to cross cell membranes, resulting in weak antifungal activity. sci-hub.sescielo.br

To address this, researchers have synthesized a variety of derivatives aimed at increasing lipophilicity. These include:

N-Acyl and Ester Derivatives: Acylation of the amino group or esterification of the phosphate group introduces hydrophobic moieties. sci-hub.senih.gov N-acyl derivatives were prepared by treating ADGP with acyl anhydrides, while dimethyl ester derivatives were obtained via the action of diazomethane (B1218177) on a protected ADGP precursor. sci-hub.se It was found that some of these derivatives, particularly the esters, may act as 'pro-drugs', being converted back to the active ADGP inside the cell. nih.gov

N-Alkyl and N,N-Dialkyl Derivatives: The introduction of alkyl groups to the amine function has been shown to enhance antifungal activity. researchgate.netnih.gov These compounds are typically synthesized by reductive amination of ADGP with an appropriate aldehyde, such as acetaldehyde. nih.govnih.gov The increased lipophilicity is believed to lead to better uptake by fungal cells. researchgate.netnih.gov

Aromatic Analogues: As mentioned, analogues incorporating aromatic rings have been designed and synthesized. scienceopen.comresearchgate.netscielo.br These compounds replace part of the glucitol backbone with a rigid phenyl ring, aiming to maintain the crucial positioning of the amino and phosphate groups while increasing lipophilicity. researchgate.net

Phosphate Group Analogues: Modifications to the phosphate group itself have also been explored. An example is the synthesis of 2-amino-2,6-dideoxy-D-glucitol-6-sulfonic acid, where the phosphate is replaced by a sulfonate group, which is structurally similar but has different chemical properties. mostwiedzy.pl

Table 2: Examples of Synthesized ADGP Derivatives and their Rationale

| Derivative Type | Synthetic Approach | Rationale for Synthesis | Reference(s) |

|---|---|---|---|

| N-Acyl Derivatives | Acylation of ADGP with acyl anhydrides | Increase lipophilicity; act as pro-drugs | sci-hub.se, nih.gov |

| Dimethyl Ester Derivatives | Treatment of N-protected ADGP with diazomethane | Increase lipophilicity; act as pro-drugs | sci-hub.se, nih.gov |

| N-Alkyl Derivatives | Reductive amination of ADGP with aldehydes | Enhance antifungal activity through increased lipophilicity and cell uptake | researchgate.net, nih.gov, nih.gov |

| Aromatic Analogues | Multi-step synthesis from non-carbohydrate precursors (e.g., serine) | Increase lipophilicity and introduce conformational restriction | researchgate.net, scielo.br |

This targeted derivatization underscores a strategic approach to medicinal chemistry, where the core structure of this compound serves as a scaffold for building new molecules with potentially superior therapeutic properties.

N-Acyl and Ester Derivatives of ADGP

The amino and phosphate groups in this compound-6-phosphate (ADGP) are primary sites for modification to increase the molecule's lipophilicity, which can improve its cellular uptake. sci-hub.se Several N-acyl and ester derivatives of ADGP have been synthesized and studied. nih.gov

N-Acyl derivatives are typically prepared by the acylation of the 2-amino group using respective acyl anhydrides under alkaline conditions. sci-hub.se An alternative route involves the acetylation of D-glucosamine-6-phosphate, followed by the selective reduction of the aldehyde group to yield the N-acetyl derivative. sci-hub.se Ester derivatives, such as dimethyl esters, can be synthesized by reacting N-protected ADGP (e.g., N-benzyloxycarbonyl-ADGP or N-acetyl-ADGP) with diazomethane. sci-hub.se

While these hydrophobic derivatives are often poorer inhibitors of enzymes like D-glucosamine-6-phosphate (GlcN-6-P) synthase compared to the parent ADGP, some exhibit significantly enhanced antifungal activity. nih.govpg.edu.pl This is attributed to their behavior as 'pro-drugs'; after crossing the cell membrane via free diffusion, they are converted back into the active ADGP inside the cell. sci-hub.senih.gov The conversion rate is notably faster for ester derivatives than for N-acyl derivatives. sci-hub.senih.gov

| Derivative Type | Synthetic Precursor(s) | Key Reagents | Resulting Compound(s) | Reference |

| N-Acyl | This compound-6-phosphate (ADGP) | Acyl anhydrides | N-Acyl-ADGP | sci-hub.se |

| N-Acetyl (alternative) | D-glucosamine-6-phosphate | Acetic anhydride, Sodium borohydride | N-acetyl-ADGP | sci-hub.se |

| Dimethyl Ester | N-benzyloxycarbonyl-ADGP or N-acetyl-ADGP | Diazomethane | ADGP dimethyl ester | sci-hub.se |

N-Alkyl and N,N-Dialkyl Derivatives

N-alkylation of ADGP is another strategy to create novel inhibitors of enzymes like glucosamine-6P synthase. researchgate.net This modification increases the lipophilicity of the parent compound, leading to better uptake by fungal cells and consequently, higher antifungal activity. researchgate.netnih.gov The synthesis of these derivatives often employs the reductive alkylation of amines. researchgate.netnih.gov This method involves treating the primary amino group with an appropriate aldehyde (R-CHO) to form an imine, which is then reduced, typically with sodium cyanoborohydride (NaBH₃CN), to yield the N-monoalkyl derivative. researchgate.net Depending on the reaction conditions and stoichiometry, this can also produce N,N-dialkyl derivatives. researchgate.net A variety of N-alkyl and N,N-dialkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranosides have been synthesized using this approach. researchgate.net

| Derivative | Starting Material | Key Reagents | Biological Activity Noted | Reference |

| N-Alkyl-ADGP | This compound-6P (ADGP) | Aldehyde (R-CHO), Reducing agent | Inhibitors of glucosamine-6P synthase, antifungal | researchgate.netnih.gov |

| N,N-Dialkyl-ADGP | This compound-6P (ADGP) | Aldehyde (R-CHO), Reducing agent | Inhibitors of glucosamine-6P synthase, antifungal | researchgate.netnih.gov |

| Mono- and Di-N-alkylated derivatives | 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucose | Alkyl aldehydes, Sodium cyanoborohydride | Weak antifungal activity for N-Ethyl- and N-pentyl-d-glucosamines | nih.gov |

Aromatic Analogs of Aminohexitol Phosphates

The synthesis of aromatic analogs of this compound-6-phosphate (ADGP) and its epimer, 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP), has been explored to develop new inhibitors for glucosamine-6-phosphate synthase (GlmS). scienceopen.comresearchgate.netscielo.br GlmS is a crucial enzyme in the biosynthetic pathway of aminosugars, which are essential components of bacterial and fungal cell walls. scienceopen.comscielo.brosti.gov The design of these analogs aims to create compounds that can effectively target this enzyme. researchgate.net Although the synthesized aromatic analogs have generally shown modest inhibitory activity against GlmS, they represent a novel class of inhibitors whose potency could be enhanced through further chemical modification. scienceopen.comresearchgate.netscielo.br The synthesis of these chiral aromatic analogs has been described in detail, including retrosynthetic analysis and characterization of the final products. researchgate.netresearchgate.net

Thiosugar Derivatives (e.g., 2-Amino-2-deoxy-1-thio-D-glucose)

Thiosugar derivatives of 2-amino-2-deoxy-D-glucose represent another class of modified carbohydrates with significant biological interest. The synthesis of various derivatives of 2-amino-2-deoxy-1-thio-D-glucose, featuring removable protecting groups on the amino and thiol functions, has been successfully achieved. osti.gov For instance, acetylated derivatives of 2-amino-2-deoxy-1,6-dithio-D-glucose have been prepared starting from 2-anisylideneamino-1,3,4-tri-O-acetyl-2,6-dideoxy-6-S-acetyl-6-thio-β-D-glucopyranose. tandfonline.com More complex syntheses, such as the creation of 2-deoxy-2-nitroglycosides with 1,3-di-thio-linkages, have also been reported, yielding compounds like 2-nitro-1,3-dithioglucosides. tandfonline.com These synthetic efforts expand the chemical space around amino-thiosugars, providing compounds for further biological evaluation.

Anhydro- and Imino-Sugar Derivatives

Anhydro- and imino-sugar derivatives are structurally constrained analogs of carbohydrates where an intramolecular bridge, either an ether or an amine linkage, is formed. The synthesis of 2,5-anhydro-D-glucitol can be achieved from D-mannitol derivatives through intramolecular cyclization of a diepoxide intermediate. researchgate.net Dipeptidyl derivatives of 2-amino-1,5-anhydro-2-deoxy-D-glucitol have been synthesized by first de-N-acetylating 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol, followed by N-acylation. google.com

Iminosugars, which are polyhydroxylated piperidine, pyrrolidine, or indolizidine alkaloids, are potent glycosidase inhibitors. magtech.com.cn A practical, large-scale synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and its epimer 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) from D-fructose and L-sorbose, respectively, has been developed. acs.org The synthesis of 1,5,6-trideoxy-6,6-difluoro-1,5-imino-D-glucitol, an analog of nojirimycin, was accomplished starting from L-sorbose. collectionscanada.gc.ca These synthetic routes often involve multiple steps, including the use of protecting groups and stereoselective reactions to achieve the desired structures. magtech.com.cnacs.org

Nucleoside Analogs with Modified Carbohydrate Moieties

Nucleoside analogs containing a modified this compound moiety have been synthesized to explore their potential biological activities. One such example is the synthesis of 2-(5-Amino-4-carbamoylimidazol-1-yl)-2-deoxy-D-glucose. This compound was prepared by reacting D-glucosamine with ethyl N-[carbamoyl(cyano)methyl]formimidate. rsc.org Subsequent reduction of this nucleoside analog with sodium borohydride yielded the corresponding polyol, 2-(5-Amino-4-carbamoylimidazol-1-yl)-2-deoxy-D-glucitol, which was identical to the product obtained by directly treating this compound with the formimidate reagent. rsc.org

Furthermore, 2-amino-2-deoxy-β-glycosyl-(1→5)-nucleosides have been synthesized by reacting protected 2-deoxy-2-phthalimido-β-D-glycopyranoses with protected nucleosides in the presence of a BF₃ promoter. nih.gov These compounds have been shown to interact with RNA, with the configuration of the hydroxyl groups on the sugar moiety influencing the binding affinity. nih.gov Other synthetic strategies have focused on creating analogs with a -CH₂- group inserted between the sugar-like moiety and the nucleobase, using precursors like 2,5-anhydro-D-glucitol derivatives. tandfonline.com

Biochemical Roles and Enzymatic Mechanisms

Enzyme Inhibition Mechanisms

2-Amino-2-deoxy-D-glucitol and its phosphate (B84403) ester, this compound-6-phosphate, exhibit inhibitory activity against several key enzymes involved in carbohydrate metabolism. Their mechanisms of inhibition are specific to each enzyme, generally involving the mimicry of natural substrates or reaction intermediates, leading to competitive or potent inhibition.

Glycogen (B147801) phosphorylase is a critical enzyme in glycogenolysis, catalyzing the rate-limiting step of breaking down glycogen into glucose-1-phosphate. wikipedia.org The inhibition of this enzyme is a key area of research.

This compound has been identified as a kinetic inhibitor of glycogen phosphorylase. biosynth.com Its mechanism involves binding to the enzyme in a manner that obstructs the active site. This binding prevents the natural substrate, glycogen, from accessing the catalytic residues required for the phosphorolysis reaction. biosynth.com The interaction effectively halts the breakdown of glycogen. biosynth.com Studies have also indicated that the inhibitor may bind to histidine residues within the active site, further stabilizing the enzyme-inhibitor complex and preventing catalysis. biosynth.com

Glucosamine-6-phosphate synthase (GlmS) catalyzes the formation of D-glucosamine-6-phosphate from D-fructose-6-phosphate, a crucial first step in the biosynthesis of all amino sugars. scielo.brnih.gov These sugars are essential components of bacterial cell walls and fungal chitin (B13524), making GlmS a target for antimicrobial agents. nih.govresearchgate.net

The phosphorylated form of the compound, this compound-6-phosphate (ADGP), is a potent inhibitor of GlmS. nih.gov It functions as a structural analog of the putative cis-enolamine intermediate that is formed during the catalytic reaction. nih.govadelaide.edu.au By mimicking this high-energy intermediate, ADGP binds tightly to the active site of the isomerase domain of the enzyme. nih.govresearchgate.net This inhibition is competitive with respect to the substrate D-fructose-6-phosphate. oup.combibliotekanauki.pl Several studies have quantified the inhibitory potential of ADGP against GlmS from different organisms. nih.govbibliotekanauki.pl

Table 1: Inhibition Constants of this compound-6-phosphate (ADGP) against Glucosamine-6-phosphate Synthase (GlmS)

| Enzyme Source | Inhibition Constant | Value | Notes |

|---|---|---|---|

| Escherichia coli | Ki | 25 µM | Considered a strong inhibitor of the bacterial enzyme. nih.gov |

| Candida albicans | IC50 | 230 µM | Inhibits the fungal enzyme. bibliotekanauki.pl |

| Candida albicans | Ki | 35 µM | Competitive inhibition with respect to D-fructose-6-phosphate. bibliotekanauki.pl |

| Candida albicans | Ki | 130 µM | Non-competitive inhibition with respect to L-glutamine. bibliotekanauki.pl |

The 2-amino group of ADGP is critical for its potent inhibitory activity against GlmS. nih.gov Its presence significantly enhances the binding affinity of the inhibitor to the enzyme's active site. Molecular modeling studies of the Escherichia coli enzyme suggest that a region of negative electrostatic potential, created by active site residues like Glu488, specifically attracts and stabilizes ligands containing the positively charged 2-amino function. nih.gov The contribution of this amino group to the binding energy has been quantified, demonstrating its importance in the inhibitor's effectiveness. nih.gov Comparing the binding affinities of ADGP with its counterpart lacking the amino group (2-deoxy-D-glucitol 6-phosphate) reveals a substantial increase in binding energy attributable directly to the amino function. nih.gov

Modulation of Other Enzymes in the Hexosamine Biosynthetic Pathway (e.g., Phosphoglucose (B3042753) Isomerase, GlcN-6-P N-Acetylase)

While the principal target of this compound-6-phosphate (ADGP) is glucosamine-6-phosphate synthase, its influence extends to other related enzymes, albeit in a more nuanced manner.

Phosphoglucose Isomerase (PGI): Research indicates that ADGP itself is a very weak inhibitor of phosphoglucose isomerase (PGI), an enzyme that catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287), a step preceding the HBP. At a concentration of 5 mM, ADGP was found to only reduce yeast PGI activity by 10%. sci-hub.se However, a derivative, N-acetyl-ADGP, demonstrates surprisingly effective inhibition of PGI. sci-hub.se Studies on fungal PGI revealed that N-acetylation of ADGP significantly boosts its inhibitory capacity against this enzyme, with one study reporting 50% inhibition at a concentration of 76 µM. sci-hub.senih.gov This suggests that while the parent compound has minimal direct impact, its N-acetylated form can effectively modulate this earlier step in glucose metabolism. sci-hub.se

GlcN-6-P N-Acetylase (GNA1): In contrast to its effect on PGI, ADGP and its derivatives have been found to be ineffective as inhibitors of Glucosamine-6-phosphate N-acetylase (GNA1). sci-hub.se This enzyme catalyzes the step immediately following the synthesis of glucosamine-6-phosphate, converting it to N-acetylglucosamine-6-phosphate. Studies have shown that even at concentrations up to 20 mM, neither ADGP nor its tested derivatives significantly inhibited the activity of GNA1. sci-hub.se This specificity highlights that the modulatory action of ADGP is targeted and does not extend to all enzymes in the pathway.

Table 1: Modulation of HBP-Related Enzymes by this compound-6-phosphate (ADGP) and its N-acetyl derivative

| Enzyme | Compound | Observed Effect | Effective Concentration | Source |

|---|---|---|---|---|

| Phosphoglucose Isomerase (PGI) | ADGP | Weak inhibition | 10% inhibition at 5 mM | sci-hub.se |

| Phosphoglucose Isomerase (PGI) | N-acetyl-ADGP | Strong inhibition | IC₅₀ = 76 µM | sci-hub.se |

| GlcN-6-P N-Acetylase (GNA1) | ADGP and its derivatives | No significant inhibition | Up to 20 mM | sci-hub.se |

Involvement in Metabolic Pathways

This compound is intrinsically linked to the regulation and function of the hexosamine biosynthetic pathway in a variety of organisms.

Role in the Hexosamine Biosynthetic Pathway Regulation

The hexosamine biosynthetic pathway (HBP) is a critical metabolic route that utilizes 2-3% of incoming glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation of proteins and lipids. nih.gov The regulation of this pathway is paramount for cellular homeostasis.

The primary regulatory role of this compound-6-phosphate (ADGP) is as a potent inhibitor of the pathway's rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS). researchgate.netnih.gov ADGP functions as a structural analogue of the putative cis-enolamine intermediate formed during the conversion of fructose-6-phosphate to glucosamine-6-phosphate. nih.gov Its inhibition is competitive with respect to fructose-6-phosphate, directly throttling the entry point of the HBP. sci-hub.se The 2-amino group of ADGP is considered essential for its potent inhibitory activity. nih.gov By blocking this initial, committed step, ADGP effectively downregulates the entire pathway, preventing the synthesis of UDP-GlcNAc and subsequent glycosylation events. researchgate.net

Metabolite in Microbial Systems (e.g., Escherichia coli)

In microbial systems, ADGP is not only an inhibitor but also a metabolite that interacts with multiple enzymes. In Escherichia coli, besides its well-documented inhibition of glucosamine-6-phosphate synthase (GlmS), ADGP also acts as a competitive inhibitor of glucosamine-6-phosphate deaminase (NagB). nih.govnig.ac.jpuniprot.org The NagB enzyme is responsible for the reversible conversion of glucosamine-6-phosphate to fructose-6-phosphate and ammonia. uniprot.org The inhibitory effect of ADGP on NagB was utilized in structural studies to characterize the enzyme's active site. nih.gov

Furthermore, studies on the fungus Candida albicans have shown that while ADGP itself is not further metabolized, certain hydrophobic derivatives, such as esters and N-acyl derivatives, can be internalized by the cell and act as "pro-drugs." sci-hub.senih.gov These derivatives are then converted intracellularly into ADGP, the active inhibitory molecule. nih.gov This metabolic conversion is relatively rapid for ester derivatives but slower for N-acyl versions. sci-hub.senih.gov

Table 2: Metabolic Role of ADGP in Microbial Systems

| Organism | Enzyme | Role of ADGP | Significance | Source |

|---|---|---|---|---|

| Escherichia coli | Glucosamine-6-phosphate synthase (GlmS) | Potent inhibitor | Regulates HBP flux | nih.gov |

| Escherichia coli | Glucosamine-6-phosphate deaminase (NagB) | Competitive inhibitor | Modulates GlcN-6-P catabolism; used as a tool to study enzyme structure | uniprot.orgnih.gov |

| Candida albicans | (Intracellular enzymes) | Product of pro-drug metabolism | ADGP derivatives are converted to active ADGP intracellularly | nih.gov |

Metabolite in Mammalian Systems (e.g., Mus musculus, Homo sapiens)

In mammalian systems, the hexosamine biosynthetic pathway is crucial for producing UDP-GlcNAc for post-translational modifications like O-GlcNAcylation, which regulates numerous cellular processes including signaling and gene expression. nih.gov While GFAT exists in mammals (as two isozymes, GFAT1 and GFAT2), the physiological consequences of its inhibition differ from those in fungi. frontiersin.org

The role of ADGP as a metabolite in mammals is primarily understood through its interaction with HBP enzymes. It is recognized as an inhibitor of the mammalian GFAT enzyme. researchgate.net Additionally, the human enzyme Glucosamine-6-phosphate deaminase 1 (GNPDA1), which, like its E. coli counterpart, regulates the metabolic flux between UDP-GlcNAc and fructose-6-phosphate, is a known protein target of ADGP. drugbank.com This indicates that ADGP can interact with and modulate key points of the HBP in human cells. However, detailed studies on the downstream catabolism or excretion of ADGP in mammalian systems are not extensively documented in the reviewed literature. Its primary role remains that of a regulatory metabolite through enzyme inhibition.

Research Applications of 2 Amino 2 Deoxy D Glucitol and Its Derivatives

Design of Enzyme Inhibitors as Research Probes

The structural similarity of 2-amino-2-deoxy-D-glucitol to natural monosaccharides makes it an excellent scaffold for the design of enzyme inhibitors. By modifying its structure, researchers can create potent and selective probes to investigate the function and mechanism of various enzymes, particularly those involved in fungal metabolic pathways.

Investigation of Fungal Enzyme Systems

Derivatives of this compound have been instrumental in the study of fungal enzyme systems. A notable example is the investigation of D-glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the chitin (B13524) biosynthesis pathway. Hydrophobic derivatives of this compound-6-phosphate (ADGP) have been synthesized and evaluated as inhibitors of this enzyme. nih.gov While many of these derivatives were found to be less potent inhibitors of the isolated enzyme compared to the parent compound, they exhibited significant antifungal activity. nih.gov This suggests that these derivatives may function as "pro-drugs," being transported into the fungal cell and then converted into the active inhibitor. nih.gov

The exploration of N-acyl and ester derivatives of ADGP has provided valuable insights into the structure-activity relationships of GlcN-6-P synthase inhibitors. The antifungal efficacy of these compounds highlights the potential of targeting this enzyme for the development of novel antifungal agents.

Studies on Chitin Biosynthesis Pathways

The chitin biosynthesis pathway is a critical process for fungal cell wall integrity, making it an attractive target for antifungal research. This compound derivatives serve as valuable chemical probes to dissect this pathway. By inhibiting key enzymes like GlcN-6-P synthase, these compounds allow researchers to study the downstream effects on chitin production and fungal growth.

The use of these inhibitors helps in understanding the regulatory mechanisms of the pathway and identifying other potential enzymatic targets. The insights gained from these studies are crucial for the rational design of more effective and specific inhibitors of chitin biosynthesis.

Chemical Biology and Glycoconjugate Research

In the field of chemical biology, this compound and its derivatives are utilized as versatile building blocks for the synthesis of complex glycoconjugates. These synthetic molecules are essential for studying the biological roles of carbohydrates in various cellular processes.

Modified Sugars as Building Blocks for Complex Bioconjugates

The synthesis of complex oligosaccharides and glycoconjugates often requires specialized building blocks. 2-Amino-2-deoxy sugars, including derivatives of this compound, are fundamental components of many biologically important molecules. nih.gov The amino group at the C-2 position provides a convenient handle for chemical modifications and for linking the sugar moiety to other molecules, such as peptides, lipids, and other carbohydrates.

Synthetic methods have been developed to incorporate 2-amino-2-deoxy-D-glucopyranoside and related structures into glycoconjugates. researchgate.net These strategies are crucial for creating synthetic versions of natural glycoconjugates and their analogs, which are used to study their roles in cell recognition, signaling, and immune responses.

Substrates and Reagents in Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. This compound and its derivatives can serve as substrates or reagents in biocatalytic transformations to produce valuable amino carbohydrates. For instance, biocatalytic cascades using oxidoreductases and transaminases have been developed for the production of amino sugars. taylorandfrancis.com While this research often focuses on the corresponding aldose or ketose forms, the principles can be extended to glucitol derivatives.

These enzymatic methods allow for the regioselective and stereoselective modification of the sugar backbone, leading to the synthesis of a wide range of novel carbohydrate structures with potential applications in drug discovery and diagnostics.

Material Science Applications of Derivatives

The unique properties of this compound derivatives also lend themselves to applications in material science, particularly in the development of novel biomaterials.

Derivatives of 2-amino-2-deoxy-D-glucose, the oxidized counterpart of this compound, are the building blocks of chitosan, a versatile biopolymer with numerous applications in biomedicine and material science. researchgate.net Chitosan is known for its biocompatibility, biodegradability, and antimicrobial properties. While not directly a polymer of the glucitol form, the chemistry of the amino sugar is central to the properties of chitosan and its derivatives.

Furthermore, the principles of using amino sugars to create functional materials can be applied to this compound. For example, amino sugar-based molecules have been used to develop supramolecular hydrogelators. nih.gov These materials can form hydrogels that are responsive to external stimuli, such as changes in pH or the presence of specific enzymes, making them promising for applications in drug delivery and tissue engineering. The amino group of this compound provides a key functional group for cross-linking and modification to create such advanced materials.

Below is a table summarizing the research applications of this compound and its derivatives discussed in this article.

| Research Area | Specific Application | Key Findings/Significance |

| Enzyme Inhibition | Investigation of fungal enzyme systems | Derivatives act as inhibitors of D-glucosamine-6-phosphate synthase, providing insights into fungal metabolism and potential antifungal targets. |

| Enzyme Inhibition | Studies on chitin biosynthesis pathways | Used as chemical probes to understand the regulation of chitin synthesis, a critical process for fungal viability. |

| Chemical Biology | Building blocks for complex bioconjugates | The amino group allows for facile incorporation into synthetic glycoconjugates to study their biological functions. |

| Chemical Biology | Substrates in biocatalytic transformations | Enzymatic methods enable the synthesis of novel amino carbohydrates with high selectivity. |

| Material Science | Development of biomaterials | The amino sugar structure is foundational to biopolymers like chitosan and can be used to design smart materials like hydrogels. |

Development of Novel Polymer Precursors

This compound serves as a versatile precursor for a variety of polymers, primarily due to its multiple functional groups. The presence of both hydroxyl (-OH) and a primary amine (-NH2) group allows for a range of polymerization reactions. These reactive sites enable its incorporation into polymer chains through step-growth polymerization, leading to the formation of polyesters, polyamides, and polyurethanes.

The synthesis of biodegradable polymers from sugar alcohols is an area of significant research interest. chemcu.org Sugar alcohols, derived from renewable carbohydrate feedstocks, are being explored as monomers for creating polymers with predetermined functions through green chemistry principles. chemcu.org In this context, diols derived from D-glucitol have been extensively studied for the synthesis of biodegradable polymers. nih.govresearchgate.net The introduction of an amino group in the this compound structure expands the possibilities for creating polymers with unique properties.

For instance, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyurethanes. The hydroxyl groups, on the other hand, can be reacted with dicarboxylic acids to form polyesters. This multi-functionality allows for the creation of a diverse range of copolymers with tunable properties.

A key advantage of using a bio-based monomer like this compound is the potential for creating biodegradable polymers. The inclusion of sugar-derived units into the polymer backbone can enhance the susceptibility of the material to enzymatic and hydrolytic degradation, addressing environmental concerns associated with conventional non-biodegradable plastics.

Exploration in Biocompatible Material Synthesis

The inherent biocompatibility of sugars and their derivatives makes this compound an attractive candidate for the synthesis of materials intended for biomedical applications. Biocompatible polymers are essential for a variety of uses, including drug delivery systems, tissue engineering scaffolds, and medical implants.

The development of sugar alcohol-based polymers for gene delivery vectors is a notable area of advancement. nih.gov These polymers often feature a polyethylenimine (PEI) backbone conjugated with sugar alcohols. nih.gov The abundant hydroxyl groups of the sugar alcohol component can enhance the cellular uptake of genetic material. nih.gov While this specific application may not directly use this compound as the primary monomer, it highlights the potential of sugar alcohol derivatives in creating biocompatible materials for therapeutic purposes.

Furthermore, the amino group of this compound can be protonated at physiological pH, imparting a positive charge to the resulting polymer. This cationic nature can be advantageous for applications such as gene delivery, where interaction with negatively charged nucleic acids is required, and for antimicrobial surfaces.

Hydrogels are another class of biocompatible materials where derivatives of this compound could find use. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues. The multiple hydroxyl and amino groups of this compound could act as cross-linking sites, contributing to the formation of a stable hydrogel network.

While direct research on polymers synthesized exclusively from this compound is still emerging, the foundational studies on related sugar alcohol and amino sugar polymers provide a strong indication of its potential. The combination of its renewable origin, biodegradability, and the versatile reactivity offered by its functional groups positions this compound as a promising building block for the next generation of advanced, biocompatible materials.

Analytical Methodologies for Structural Characterization and Quantification

Spectroscopic Techniques for Elucidation

Spectroscopy is a cornerstone for the molecular characterization of 2-Amino-2-deoxy-D-glucitol, offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) nuclei in the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The chemical shifts (δ) are influenced by neighboring functional groups. For this compound, the protons attached to carbons bearing hydroxyl (-OH) or amino (-NH₂) groups are typically found in the range of 3.0-5.0 ppm. The signal for the proton at the C-2 position, which is attached to the carbon with the amino group, is of particular interest for confirming the amino group's location. Spin-spin coupling between adjacent protons provides information on the connectivity of the carbon skeleton.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The introduction of an amino group at the C-2 position causes a significant upfield shift for the C-2 signal compared to its parent alditol, D-glucitol. cdnsciencepub.com The chemical shifts of the carbon atoms in the polyol chain are typically observed in the 50-80 ppm range. The assignment of these signals is often facilitated by 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | 3.5 - 3.8 | 63 - 65 |

| C-2 | 2.8 - 3.2 | 55 - 58 |

| C-3 | 3.6 - 3.9 | 71 - 74 |

| C-4 | 3.4 - 3.7 | 70 - 73 |

| C-5 | 3.7 - 4.0 | 72 - 75 |

| C-6 | 3.6 - 3.9 | 63 - 65 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. When coupled with fragmentation techniques (Tandem MS or MS/MS), it can also provide structural information.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound. It allows the molecule to be ionized directly from a solution into the gas phase, typically with minimal fragmentation. In ESI-MS, amino sugars generally exhibit poor sensitivity on their own but can be readily detected as adducts with alkali metals (e.g., [M+Na]⁺) or ammonium ([M+NH₄]⁺) in positive ion mode.

Tandem MS (MS/MS) analysis of a selected precursor ion (e.g., the [M+H]⁺ or [M+Na]⁺ ion) involves collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern, which typically involves the cleavage of C-C bonds in the polyol chain and losses of water or ammonia, provides valuable data for confirming the structure and distinguishing it from isomers.

Mass Spectrometry (MS) and Tandem MS Analysis

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Due to its high polarity and low volatility, derivatization is typically required prior to analysis by gas chromatography.

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique. For the analysis of amino sugars and their alditols, chemical derivatization is necessary to increase their volatility and thermal stability.

The alditol acetate derivatization method is a widely used and robust procedure for the analysis of amino sugars. This method involves two key steps:

Reduction: The parent amino sugar (e.g., 2-amino-2-deoxy-D-glucose) is reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This reaction converts the aldehyde group at C-1 into a primary alcohol, forming the corresponding alditol, this compound. A significant advantage of this step is that it eliminates the formation of anomers, resulting in a single peak for each sugar in the subsequent chromatogram.

Acetylation: The resulting alditol is then acetylated, typically using acetic anhydride. This step replaces the active hydrogens on all hydroxyl and amino groups with acetyl groups, producing a per-O-acetylated, N-acetylated derivative (1,3,4,5,6-penta-O-acetyl-2-acetamido-2-deoxy-D-glucitol).

This derivatized compound is volatile, thermally stable, and provides excellent chromatographic properties for GC analysis. When analyzed by GC-MS, the alditol acetate derivative of this compound yields a characteristic mass spectrum with predictable fragmentation patterns, allowing for unambiguous identification and quantification. The structure of these derivatives can be confirmed using GC-MS, which provides both retention time data for separation and mass spectra for identification.

Table 2: Summary of Analytical Derivatization for GLC Analysis

| Derivatization Method | Reagents Used | Analyte Form | Advantages |

| Alditol Acetate | 1. Sodium borohydride2. Acetic anhydride | Per-O-acetylated, N-acetylated alditol | Produces a single, stable derivative; excellent GC properties |

Gas-Liquid Chromatography (GLC) of Derivatized Compounds

Trimethylsilyl Derivatives

Trimethylsilylation is a common and effective derivatization technique for compounds with active hydrogen atoms, such as the hydroxyl and amino groups present in this compound. This process replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte for gas chromatography (GC) analysis.

The derivatization reaction typically involves a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS), in a suitable solvent like pyridine. nih.gov The resulting TMS derivatives are more stable and less prone to degradation at the high temperatures required for GC analysis compared to their underivatized forms. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of these derivatives. The separation is achieved on a GC column, and the mass spectrometer provides fragmentation patterns that are characteristic of the silylated compound, allowing for definitive identification. nih.gov For quantitative analysis, an internal standard, such as 2-acetamido-2-deoxy-D-glucitol, can be used to improve accuracy and precision. nih.gov The analysis of TMS derivatives of related amino sugars has shown that this method is robust and reliable for both qualitative and quantitative purposes. nih.gov However, silylation can sometimes result in the formation of multiple derivative products for a single analyte, which can complicate chromatographic interpretation. nih.gov

Acetylated Methyl Ether Derivatives

A specialized method for the structural analysis of polysaccharides involves the analysis of their component sugars as acetylated methyl ether derivatives. When 2-amino-2-deoxy-D-glucose (glucosamine) is a component, its methyl ether derivatives can be identified by conversion to the corresponding acetylated derivative of this compound (glucosaminitol).

The procedure involves the hydrolysis of a methylated glycan, followed by the reduction of the resulting methyl ethers of 2-amino-2-deoxy-D-glucopyranose with sodium borohydride. This step converts the cyclic sugar into its open-chain alditol form. Subsequent acetylation with acetic anhydride yields the fully acetylated methyl ether derivatives of 2-acetamido-2-deoxy-D-glucitol. nih.govnih.gov These derivatives are volatile and can be effectively separated and identified by gas-liquid chromatography (GLC). nih.govnih.gov The retention times of these derivatives, relative to a standard, are used for their identification. nih.gov

| Acetylated Methyl Ether Derivative of 2-Acetamido-2-deoxy-D-glucitol | Relative Retention Time* |

|---|---|

| 1,5-di-O-acetyl-2-acetamido-3,4,6-tri-O-methyl-2-deoxy-D-glucitol | 0.54 |

| 1,4,5-tri-O-acetyl-2-acetamido-3,6-di-O-methyl-2-deoxy-D-glucitol | 1.15 |

| 1,5,6-tri-O-acetyl-2-acetamido-3,4-di-O-methyl-2-deoxy-D-glucitol | 1.22 |

| 1,3,5-tri-O-acetyl-2-acetamido-4,6-di-O-methyl-2-deoxy-D-glucitol | 1.30 |

| 1,5-di-O-acetyl-2-acetamido-3-O-methyl-4,6-di-O-acetyl-2-deoxy-D-glucitol | 2.58 |

*Retention times relative to 1,5-di-O-acetyl-2-acetamido-2-deoxy-D-glucitol on a specific GC column, based on representative data.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound and related compounds without the need for high-temperature volatilization. Several HPLC modes can be employed for its separation and quantification.

One approach involves the use of hydrophilic interaction chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. neogen.com When coupled with an Evaporative Light Scattering Detector (ELSD), which is a universal detector for non-volatile analytes, this method allows for the direct determination of the compound. neogen.com

Another common method utilizes anion-exchange chromatography. At alkaline pH, the hydroxyl groups of sugars can be ionized, allowing them to be separated on a strong anion-exchange column. A patent describes an HPLC method using an anion-exchange column with a sodium hydroxide mobile phase and a refractive index (RI) detector for the analysis of the related compound 2-deoxy-D-glucose. megazyme.com

For enhanced sensitivity and selectivity, pre-column derivatization to introduce a fluorescent tag is often employed. For instance, monosaccharides can be derivatized with 2-aminobenzoic acid in the presence of a reducing agent. The resulting fluorescent derivatives are then separated on a reversed-phase C18 column and detected using a fluorescence detector. This approach significantly lowers the limit of detection compared to RI or ELSD.

| Chromatographic Mode | Column Type | Detector | Key Features |

|---|---|---|---|

| HILIC | Altech Altima HP HILIC | ELSD | Direct determination of polar compounds without derivatization. neogen.com |

| Anion-Exchange | Hamilton RCX-10 | RI | Separation based on charge in alkaline mobile phase. megazyme.com |

| Reversed-Phase | YMC ODS C18 | Fluorescence | Requires pre-column derivatization for high sensitivity. |

Paper Chromatography

Paper chromatography provides a simpler, albeit less precise, method for the analysis of amino sugars and their derivatives. While direct separation can be challenging, an indirect method has been described for the characterization of methyl ethers of 2-amino-2-deoxy-D-glucopyranose. This method involves the degradation of the amino sugar with ninhydrin, which cleaves the amino group and converts the parent compound into the corresponding methyl ether derivative of D-arabinose. nih.govnih.gov These resulting neutral sugar derivatives can then be effectively separated and identified by paper chromatography using various solvent systems. nih.gov The mobility of the spots compared to known standards allows for the identification of the original methyl ether substitution pattern. nih.gov

Biochemical Assay Methods

Biochemical assays are employed to understand the biological activity of this compound, particularly its role as a potential enzyme inhibitor.

Enzymatic Assays for Activity and Inhibition Kinetics

Enzymatic assays are fundamental for determining if a compound can modulate the activity of an enzyme and for quantifying the potency and mechanism of this interaction. This compound and its derivatives have been investigated as inhibitors of specific enzymes. For example, this compound-6-phosphate (ADGP), a phosphorylated derivative of the target compound, has been identified as an inhibitor of D-glucosamine-6-phosphate (GlcN-6-P) synthase. nih.gov

To characterize an inhibitor, the following steps are typically taken:

Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. libretexts.org

Data Analysis: The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]). The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the inhibition mechanism. mdpi.comlibretexts.org

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect at the y-axis. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vmax, but the Km remains unchanged. The lines intersect on the x-axis. libretexts.orgyoutube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. The lines on a Lineweaver-Burk plot are parallel.

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 2-Amino-2-deoxy-D-glucitol or its derivatives, fits into the active site of a target enzyme. These techniques predict the bound conformation and estimate the strength of the interaction.

Computational studies have extensively modeled the binding of this compound-6-phosphate (ADGP), a key derivative, to its primary enzyme targets. Docking simulations provide a detailed picture of the intermolecular interactions driving inhibitor binding.

In another study focusing on the filamentous fungus Rhizopus oryzae, molecular docking was used to investigate the binding of ADGP to the G-6-P synthase enzyme. researchgate.net The simulations predicted that ADGP would have a strong affinity for the enzyme, suggesting its potential as an effective inhibitor. researchgate.net The binding mode of ADGP was also compared to that of another inhibitor, FMDP, revealing distinct but effective interactions within the enzyme's active site. researchgate.net

Furthermore, the interaction of ADGP with glucosamine-6-phosphate deaminase from Escherichia coli has been investigated. nih.gov Spectrophotometric and circular-dichroism differential spectra analysis of ADGP, a competitive inhibitor, suggested the involvement of tyrosine residues at or near the enzyme's allosteric site. nih.gov

The table below summarizes key findings from docking studies involving ADGP.

| Target Enzyme | Organism | Ligand | Key Findings & Predicted Interactions |

| Glucosamine-6-phosphate synthase (GlmS) | Escherichia coli | ADGP | Used as a reference to analyze the fit of new aromatic analogs, focusing on the C2-O6 distance and active site conformation. scispace.com |

| Glucosamine-6-phosphate synthase (G-6-P synthase) | Rhizopus oryzae | ADGP | Induced Fit Docking (IFD) scores indicated a high affinity for the enzyme, suggesting probable effectiveness against this fungal pathogen. researchgate.net |

| Glucosamine-6-phosphate deaminase | Escherichia coli | ADGP | Binding analysis suggests the presence of tyrosine residues (potentially Tyr121 or Tyr254) at or near the allosteric binding site. nih.gov |

This table is interactive. Click on the headers to sort the data.

Insights from molecular modeling have directly fueled rational design strategies to create derivatives of this compound with improved inhibitory properties. A primary challenge with ADGP is its high polarity, which can limit its ability to cross microbial cell membranes. scispace.comresearchgate.net

A prominent strategy has been the N-alkylation of ADGP to increase its lipophilicity and, consequently, its antifungal activity. researchgate.netnih.gov By synthesizing various N-alkyl and N,N-dialkyl derivatives, researchers found that these new compounds exhibited significantly higher antifungal activity compared to the parent ADGP. researchgate.netnih.gov This enhancement was attributed to the increased lipophilicity, which leads to better uptake by fungal cells. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum mechanics/molecular mechanics (QM/MM) simulations represent a powerful computational technique for studying chemical reactions in large biological systems like enzymes. nih.govmpg.de In this hybrid approach, the region of the system where bond breaking and forming occurs (e.g., the ligand and key active site residues) is treated with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics (MM). nih.govmpg.de

While QM/MM methods are ideally suited for investigating the detailed mechanism of enzyme inhibition by compounds like this compound, specific QM/MM simulation results for this compound were not prominent in the surveyed literature. However, the utility of this approach has been demonstrated for the broader class of enzyme inhibitors to which it belongs. For example, combined QM/MM simulations have been used in theoretical studies of glucosamine (B1671600) synthase to model key reaction steps. bibliotekanauki.pl Additionally, molecular dynamics and QM/MM have been applied to study other structural analogues that act as inhibitors of glucosamine-6-phosphate synthase, such as 2-Amino-2-deoxy-D-mannitol 6-P. researchgate.net These studies highlight the potential of QM/MM simulations to provide a deeper, dynamic understanding of the covalent and non-covalent interactions that govern the inhibitory action of this compound and its derivatives at a quantum-mechanical level.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. gardp.org For this compound and its derivatives, SAR studies have been crucial for optimizing their function as enzyme inhibitors.

The primary focus of SAR studies has been on derivatives of this compound-6-phosphate (ADGP), a potent inhibitor of glucosamine-6-phosphate synthase. nih.gov While ADGP itself shows strong enzyme inhibition, its antimicrobial activity is often low due to poor cell penetration. scispace.comnih.gov Consequently, research has focused on creating derivatives with improved properties.

One of the most successful strategies has been the synthesis of hydrophobic derivatives. researchgate.netnih.gov N-Alkyl and N,N-dialkyl derivatives of ADGP were found to be better inhibitors of fungal growth than the parent compound. researchgate.net The increased lipophilicity of these compounds was directly correlated with enhanced uptake by fungal cells and thus greater antifungal potency. researchgate.netresearchgate.net In contrast, aromatic analogs of ADGP and its epimer, 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP), were synthesized but displayed only modest inhibitory activity against GlmS, with IC50 values in the millimolar range. scispace.comresearchgate.net

The table below summarizes key SAR findings for derivatives of this compound-6-phosphate.

| Parent Compound | Derivative Type | Structural Modification | Impact on Biological Activity |

| ADGP | N-Alkyl ADGP | Addition of alkyl chains to the amino group | Increased lipophilicity and enhanced antifungal activity due to better cell uptake. researchgate.netnih.gov |

| ADGP | N,N-dialkyl ADGP | Addition of two alkyl chains to the amino group | Higher antifungal activity than the parent compound. researchgate.net |

| ADGP | Dimethyl ester of ADGP | Methylation of the phosphate (B84403) group | Showed potent antifungal activity with MIC values in the 0.3–0.6 mg/mL range. nih.gov |

| ADGP & ADMP | Aromatic Analogs | Replacement of the C3-C6 backbone with a meta-phenyloxy ring | Displayed only modest inhibitory activity against GlmS. scispace.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

These studies collectively demonstrate that while the core glucitol-amino-phosphate structure is crucial for binding to the enzyme's active site, modifications that increase the molecule's lipophilicity are key to achieving effective biological activity in a cellular context. researchgate.netnih.gov

Future Research Directions

Advances in Stereocontrolled Synthesis of Analogues

The synthesis of amino sugars and their analogues, such as 2-amino-2-deoxy-D-glucitol, presents significant challenges, particularly in controlling the stereochemistry of glycosidic bonds. The introduction of a basic nitrogen group can complicate traditional synthesis methods that use Lewis acids, as the amine can compete for coordination with the promoter. Achieving stereoselective synthesis of 1,2-cis-aminoglycosides is a particular focus of ongoing research.

Future work will likely concentrate on developing novel protecting groups and activation strategies to achieve higher yields and better stereocontrol. For example, the use of ring-fused 2,3-oxazolidinone derivatives of 2-amino-2-deoxy-thioglycosides has shown promise as an efficient route to alpha-O-linked products. Researchers are also exploring new catalysts and reaction conditions to overcome the challenges associated with creating specific stereoisomers. The development of programmable one-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, could streamline the creation of complex oligosaccharides containing this compound analogues, saving time and resources. These advancements are crucial for producing a diverse library of analogues to probe their structure-activity relationships and biological functions.

Key Research Objectives in Stereocontrolled Synthesis:

| Research Objective | Description | Potential Impact |

| Novel Protecting Groups | Development of new chemical groups to temporarily block the reactive amino group, allowing for precise control over glycosylation reactions. | Enhanced stereoselectivity (creation of specific 3D structures) and improved reaction yields. |

| Advanced Catalysis | Discovery and application of new catalysts (e.g., organoboron, pyrrylium, urea-based) to direct the stereochemical outcome of glycosylation. | Access to previously difficult-to-synthesize α- and β-linked aminoglycosides. |

| One-Pot Synthesis Strategies | Designing multi-step reaction sequences that occur in a single reaction vessel to build complex glycoconjugates efficiently. | Accelerated synthesis of diverse analogues for biological screening. |

| C3-Substituted Donors | Utilizing donors with substituents at the C3 position to influence reactivity and provide complete α-stereocontrol, as demonstrated with Kdo glycosides. | Suppression of unwanted side reactions and formation of highly pure products. |

Identification of Novel Biochemical Targets and Pathways

Amino sugars are integral to a vast array of biological processes, serving as building blocks for essential macromolecules like glycoproteins, glycolipids, and glycosaminoglycans. These molecules are critical for maintaining healthy cartilage, cell-to-cell communication, and structural integrity in organisms ranging from bacteria to humans. A primary direction for future research is to expand our understanding of the specific proteins and metabolic pathways that this compound and its analogues interact with.

One known target is D-glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the chitin (B13524) biosynthesis pathway of fungi. Derivatives of this compound-6-phosphate have been shown to inhibit this enzyme, highlighting their potential as antifungal agents. Future investigations will aim to identify other enzymes and receptors that are modulated by these compounds. This involves screening them against panels of proteins to uncover new interactions. Understanding these interactions could reveal novel therapeutic targets for a range of diseases, including cancer and autoimmune disorders, where cell signaling and recognition processes involving amino sugars are often dysregulated. Furthermore, exploring the metabolic fate of this compound within various organisms could uncover its involvement in previously unknown biosynthetic pathways.

Mechanistic Insights into Cellular Permeation and Intracellular Conversion

For any compound to be biologically active, it must first cross the cell membrane to reach its intracellular target. The cellular uptake of sugars and their analogues is a complex process, often mediated by specific transporter proteins like glucose transporters (GLUTs). The uptake of the related compound, 2-deoxy-D-glucose (2-DG), is known to be an energy-dependent process and can be significantly increased in virus-transformed cells.

A key area of future research is to elucidate the precise mechanisms by which this compound enters cells. This involves identifying the specific transporters responsible for its permeation and understanding the kinetics of this process. Moreover, the concept of "pro-drugs"—designing molecules that are inactive until they are chemically converted within the cell—is highly relevant. Researchers have found that creating more hydrophobic N-acyl and ester derivatives of this compound-6-phosphate enhances their ability to be taken up by fungal cells. Once inside, these derivatives are converted into the active enzyme inhibitor. Future studies will focus on designing and testing new pro-drug analogues with improved cell permeability and controlled intracellular activation. This research will involve a combination of cell-based uptake assays, kinetic analysis, and structural modifications to optimize the delivery of these compounds to their biochemical targets.

Integration with Omics Technologies in Glycobiology Research

The field of glycobiology is being transformed by the application of "omics" technologies, which allow for the large-scale, comprehensive analysis of biological molecules. Glycomics, the study of the entire complement of sugars (the glycome) in an organism, provides a holistic view of how glycans function in health and disease. Integrating glycomics with other omics fields like genomics, proteomics, and metabolomics offers a powerful, systems-biology approach to understanding the complex roles of molecules like this compound.

Future research will increasingly rely on these high-throughput technologies. Metabolomics, for instance, can be used to trace the metabolic fate of labeled this compound, identifying the intermediates and final products of its intracellular conversion and providing insights into the biosynthetic pathways it affects. Glycoproteomics can map the specific sites of glycosylation on proteins and determine how analogues of this compound might alter these patterns, which is crucial for understanding its impact on protein function and cell signaling. The development of new high-throughput platforms, such as the GlycoPro platform which allows for the rapid processing of hundreds of samples, will accelerate the pace of discovery in multi-glycosylation-omics analysis. By combining these powerful analytical tools, researchers can build comprehensive models of the biological networks in which this compound operates, paving the way for new diagnostic and therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.